2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Aminopropan-1-ol, also known as L-alaninol, is an amino alcohol with the molecular formula C₃H₉NO. It features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a three-carbon chain. This compound exists in two enantiomeric forms: (S)-2-aminopropan-1-ol and (R)-2-aminopropan-1-ol, with the (S) form being biologically active and more commonly used in various applications.

2-Methoxyethanol, another component of the compound, is a colorless liquid with the formula C₃H₈O₂. It is known for its solvent properties and is often used in industrial applications. Propane-1,3-diol, commonly referred to as propylene glycol, is a viscous liquid with the formula C₃H₈O₂. It is widely used in food, pharmaceuticals, and cosmetics due to its safety profile and hydrating properties.

The chemical reactivity of 2-aminopropan-1-ol primarily involves its amino and hydroxyl functional groups. Key reactions include:

- Acylation: The amino group can undergo acylation to form amides.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Formation of Salts: The protonation of the amino group leads to the formation of salts, particularly in acidic environments.

For example, when reacted with hydrochloric acid, 2-aminopropan-1-ol forms (S)-2-aminopropan-1-ol hydrochloride, a viscous liquid that can be isolated through distillation .

2-Aminopropan-1-ol exhibits significant biological activity. It acts as a precursor for various amino acids and neurotransmitters, influencing metabolic pathways. Its unique structure allows it to participate in enzyme-catalyzed reactions essential for cellular function. Studies have shown that it may have neuroprotective effects and can enhance cognitive functions due to its role in neurotransmitter synthesis .

Several methods exist for synthesizing 2-aminopropan-1-ol:

- From Methoxypropylamine: This method involves reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions to yield (S)-2-aminopropan-1-ol hydrochloride .

- Reaction Conditions:

- Temperature: Varies between 30°C to 135°C.

- Pressure: Typically maintained at autogenous pressure.

- Duration: Ranges from several hours to overnight.

- Reaction Conditions:

- From Ethanimidic Acid: Another route involves using ethanimidic acid derivatives, which undergo hydrolysis followed by reduction processes .

- Azeotropic Distillation: This method involves distilling off water azeotropically with an organic solvent to purify the product further .

The applications of 2-aminopropan-1-ol are diverse:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Cosmetics: Acts as a moisturizing agent due to its hydrophilic nature.

- Industrial Solvents: In formulations requiring polar solvents, such as paints and coatings.

- Biochemical Research: Serves as a building block for synthesizing various biomolecules.

Interaction studies involving 2-aminopropan-1-ol have primarily focused on its role in biochemical pathways and its interactions with enzymes and receptors:

- Neurotransmitter Systems: It has been shown to interact with neurotransmitter systems, enhancing synaptic plasticity.

- Metabolic Pathways: Its involvement in metabolic pathways suggests potential interactions with various enzymes involved in amino acid metabolism .

Several compounds share structural or functional similarities with 2-aminopropan-1-ol:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminobutanol | C₄H₉NO | Longer carbon chain; used in surfactants |

| Ethanolamine | C₂H₇NO | Shorter chain; used in detergents and pharmaceuticals |

| Propylene Glycol | C₃H₈O₂ | Non-toxic; widely used in food and cosmetics |

Uniqueness of 2-Aminopropan-1-Ol

What distinguishes 2-aminopropan-1-ol from these compounds is its specific chiral configuration (the (S) form), which imparts unique biological activities not found in its analogs. Its dual functionality as both an alcohol and an amine allows it to participate in various

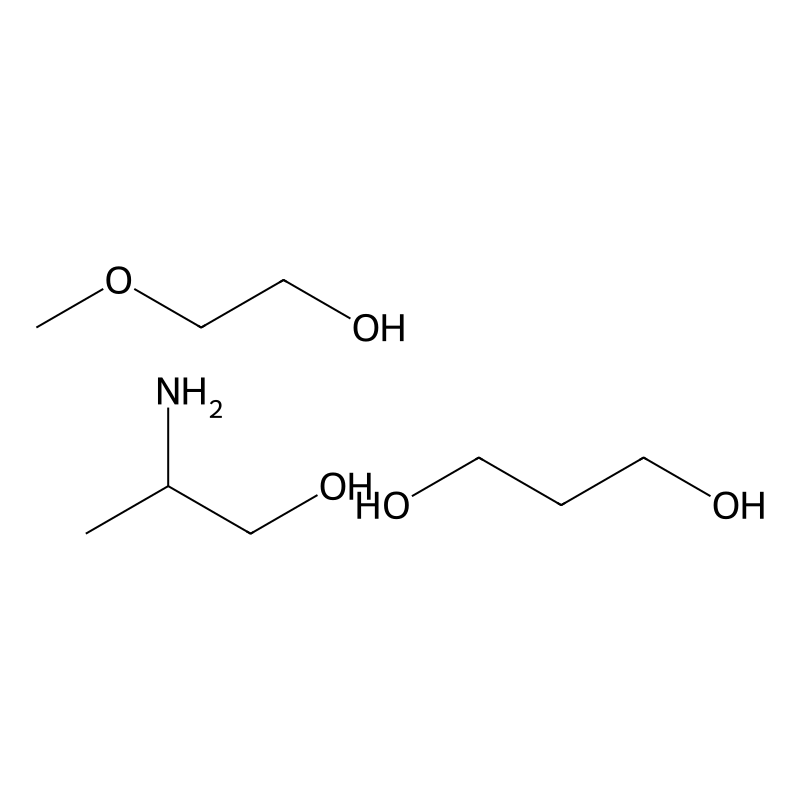

The compound combination "2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol" represents three distinct organic molecules, each exhibiting unique structural characteristics and functional group arrangements that define their chemical behavior and classification.

2-Aminopropan-1-ol Structure

2-Aminopropan-1-ol, with the molecular formula C₃H₉NO, represents a prototypical amino alcohol containing both amino (-NH₂) and hydroxyl (-OH) functional groups [1] [2]. The molecule features a three-carbon backbone with the amino group positioned at carbon-2 and the hydroxyl group at carbon-1, creating the systematic name 2-aminopropan-1-ol [1]. This structural arrangement classifies the compound as an amino alcohol, specifically derived from alanine through reduction of the carboxylic acid group to the corresponding alcohol [1].

The functional group analysis reveals that 2-aminopropan-1-ol possesses both hydrogen bond donor and acceptor capabilities through its amino and hydroxyl groups [3] [4]. The amino group contributes two hydrogen atoms capable of forming hydrogen bonds, while the hydroxyl group provides an additional hydrogen bond donor [3]. The nitrogen and oxygen atoms serve as hydrogen bond acceptors, creating a molecule with significant intermolecular interaction potential [3] [4].

2-Methoxyethanol Structure

2-Methoxyethanol, also known as ethylene glycol monomethyl ether, exhibits the molecular formula C₃H₈O₂ and belongs to the glycol ether class of compounds [5] [6]. The structural framework consists of an ethanol backbone with a methoxy (-OCH₃) substituent at the terminal carbon, creating the characteristic ether linkage [5] [7]. This bifunctional molecule contains both ether (-O-) and alcohol (-OH) functional groups, positioning it as a representative glycol ether [5] [7].

The ether functional group in 2-methoxyethanol provides the molecule with unique solvent properties, while the terminal hydroxyl group enables hydrogen bonding interactions [5] [7]. The structural arrangement allows for both hydrophilic and lipophilic interactions, making it an effective solvent for diverse chemical systems [5] [7].

Propane-1,3-diol Structure

Propane-1,3-diol, with molecular formula C₃H₈O₂, represents a symmetrical diol structure featuring hydroxyl groups at both terminal carbons of a three-carbon chain [8]. This compound, also known as 1,3-propanediol, belongs to the diol classification and exhibits primary alcohol functionality at both ends of the molecule [8]. The structural symmetry creates a molecule with identical functional groups separated by a methylene bridge [8].

The dual hydroxyl functionality in propane-1,3-diol creates extensive hydrogen bonding capabilities, with each hydroxyl group serving as both hydrogen bond donor and acceptor [9] [10]. This structural feature significantly influences the physical properties and intermolecular interactions of the compound [9] [10].

| Table 1: Molecular Formula and Basic Properties | |||

|---|---|---|---|

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

| 2-Aminopropan-1-ol | C₃H₉NO | 75.11 | 78-96-6 |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 109-86-4 |

| Propane-1,3-diol | C₃H₈O₂ | 76.09 | 504-63-2 |

Stereochemistry and Isomeric Forms

The stereochemical analysis of these three compounds reveals significant differences in their spatial arrangements and optical properties, with only 2-aminopropan-1-ol exhibiting chirality.

Chirality in 2-Aminopropan-1-ol

2-Aminopropan-1-ol contains a single chiral center at carbon-2, where four different substituents are attached: hydrogen, amino group, hydroxyl-bearing carbon, and methyl group [11] [12]. This asymmetric carbon center creates two enantiomeric forms: (S)-2-aminopropan-1-ol and (R)-2-aminopropan-1-ol [12] [13]. The compound is also known as alaninol, reflecting its relationship to the amino acid alanine [11] [12].

The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, where the amino group receives the highest priority due to nitrogen's higher atomic number compared to carbon [14] [15]. The (S)-configuration corresponds to the naturally occurring form and is biologically active [12] [13]. The (R)-configuration represents the opposite spatial arrangement and exhibits different biological properties [12] [13].

Research has demonstrated that 2-aminopropan-1-ol exists as optically active enantiomers capable of rotating plane-polarized light [14] [15]. The specific rotation values differ between the two enantiomers, with the (S)-form showing positive rotation and the (R)-form exhibiting negative rotation [14] [15]. This optical activity serves as a distinguishing characteristic and analytical tool for determining enantiomeric composition [14] [15].

Achiral Nature of 2-Methoxyethanol and Propane-1,3-diol

Both 2-methoxyethanol and propane-1,3-diol lack chiral centers and therefore exist as single, achiral compounds [5] [8]. The absence of asymmetric carbon atoms means these molecules are superimposable on their mirror images and do not exhibit optical activity [5] [8].

2-Methoxyethanol contains no carbon atoms bonded to four different substituents, eliminating the possibility of chirality [5]. The molecular structure maintains a plane of symmetry through the ether oxygen and terminal hydroxyl group [5]. Similarly, propane-1,3-diol exhibits symmetrical structure with identical hydroxyl groups at terminal positions, creating a molecule that is identical to its mirror image [8].

Conformational Isomerism

While 2-methoxyethanol and propane-1,3-diol do not exhibit configurational isomerism, they can adopt different conformational arrangements through rotation around single bonds [16]. These conformational isomers represent different spatial arrangements that interconvert rapidly at room temperature [16]. The conformational flexibility influences the molecules' ability to form hydrogen bonds and interact with other species [16].

| Table 4: Stereochemical Properties | ||||

|---|---|---|---|---|

| Compound | Chiral Centers | Stereoisomers | Optical Activity | Configuration |

| 2-Aminopropan-1-ol | 1 (C-2) | 2 enantiomers: (R) and (S) | Optically active | R/S nomenclature applicable |

| 2-Methoxyethanol | 0 | None | Optically inactive | Not applicable |

| Propane-1,3-diol | 0 | None | Optically inactive | Not applicable |

Relationship to Other Chemical Classes

The three compounds examined represent distinct chemical classes with well-defined relationships to broader categories of organic compounds, each contributing unique structural and functional characteristics.

Amino Alcohol Classification

2-Aminopropan-1-ol belongs to the amino alcohol family, a class of bifunctional compounds containing both amino and hydroxyl groups [17] [3]. This classification places it within the broader category of nitrogen-containing alcohols, which exhibit both nucleophilic and electrophilic reactive sites [17] [3]. Amino alcohols serve as important intermediates in pharmaceutical synthesis and biological systems due to their dual functionality [3] [4].

The amino alcohol class demonstrates extensive hydrogen bonding capabilities through both nitrogen and oxygen centers [3] [4]. Research has shown that amino alcohols form particularly strong intramolecular hydrogen bonds among substituted alcohols, establishing the importance of nitrogen basicity in hydrogen bonding interactions [10]. The dual functionality allows amino alcohols to participate in complex formation with metal ions and serve as chiral ligands in asymmetric synthesis [3] [4].

Glycol Ether Classification

2-Methoxyethanol represents the glycol ether class, specifically ethylene glycol monomethyl ether [5] [6]. Glycol ethers constitute a significant class of solvents characterized by their ability to dissolve both polar and nonpolar substances [5] [7]. This classification stems from the combination of ether and alcohol functionalities within a single molecule [5] [7].

The glycol ether family exhibits unique solvent properties due to the presence of both hydrophilic hydroxyl groups and lipophilic ether linkages [5] [7]. These compounds demonstrate miscibility with water and organic solvents, making them valuable in industrial applications [5] [7]. The structural framework allows glycol ethers to participate in hydrogen bonding while maintaining ether stability [5] [7].

Diol Classification

Propane-1,3-diol belongs to the diol class, specifically categorized as a primary diol due to the presence of hydroxyl groups at terminal carbons [8] [17]. Diols represent an important subset of polyhydric alcohols characterized by two hydroxyl functional groups [17] [18]. This classification encompasses compounds with varying hydroxyl group positions and chain lengths [17] [18].

The diol classification demonstrates enhanced hydrogen bonding capabilities compared to monohydric alcohols [18] [9]. Research indicates that diols exhibit higher boiling points and viscosities due to increased intermolecular hydrogen bonding [18] [9]. The multiple hydroxyl groups create three-dimensional hydrogen bonding networks that significantly influence physical properties [18] [9].

Relationship to Parent Compound Classes

Each compound maintains relationships to fundamental organic chemistry classes. 2-Aminopropan-1-ol derives from both alcohol and amine parent classes, combining their reactive characteristics [17]. 2-Methoxyethanol bridges alcohol and ether classifications, exhibiting properties of both parent classes [5] [17]. Propane-1,3-diol represents an extended alcohol class with multiple hydroxyl functionalities [17] [18].

Comparative Structural Analysis

The comparative analysis of 2-aminopropan-1-ol, 2-methoxyethanol, and propane-1,3-diol reveals significant structural differences that influence their chemical behavior, physical properties, and biological activities.

Molecular Framework Comparison

All three compounds share a three-carbon backbone but differ substantially in their functional group arrangements [19]. 2-Aminopropan-1-ol exhibits asymmetric substitution with amino and hydroxyl groups on different carbons, creating chirality [1] [11]. 2-Methoxyethanol features a linear arrangement with ether and alcohol functionalities [5]. Propane-1,3-diol maintains symmetrical hydroxyl substitution at terminal positions [8].

The molecular weight comparison shows 2-aminopropan-1-ol at 75.11 g/mol containing nitrogen, while both 2-methoxyethanol and propane-1,3-diol register 76.09 g/mol despite different functional group arrangements [19]. This similarity in molecular weight contrasts with their distinct physical properties and chemical behavior [19].

Hydrogen Bonding Pattern Analysis

The hydrogen bonding capabilities differ significantly among the three compounds [3] [9] [10]. 2-Aminopropan-1-ol provides three hydrogen bond donors through its amino and hydroxyl groups, creating the strongest hydrogen bonding potential [3] [10]. Research demonstrates that amino alcohols form particularly strong intramolecular hydrogen bonds, reducing their association tendency in solution [10].

2-Methoxyethanol offers one hydrogen bond donor through its hydroxyl group while providing two acceptor sites via oxygen atoms [5] [7]. The ether oxygen participates in hydrogen bonding as an acceptor but cannot donate hydrogen bonds [5] [7]. Propane-1,3-diol contributes two hydrogen bond donors and two acceptors through its symmetrical hydroxyl groups [9] [18].

Physical Property Relationships

The structural differences manifest in distinct physical properties [20]. Boiling point analysis reveals propane-1,3-diol at 214.4°C, significantly higher than 2-aminopropan-1-ol at 159-160°C and 2-methoxyethanol at 124-125°C [21] [8] [22]. This trend correlates with hydrogen bonding strength and molecular symmetry [20].

Density measurements show propane-1,3-diol at 1.052 g/mL, exceeding both 2-aminopropan-1-ol at 0.961 g/mL and 2-methoxyethanol at 0.965 g/mL [21] [8] [22]. The higher density reflects the compact packing enabled by extensive hydrogen bonding in the diol structure [20].

Functional Group Reactivity Comparison

The reactivity patterns differ based on functional group composition [23] [24] [17]. 2-Aminopropan-1-ol exhibits nucleophilic behavior through its amino group and electrophilic character via its hydroxyl group [17]. The dual functionality enables participation in condensation reactions, metal coordination, and chiral recognition processes [3] [4].

2-Methoxyethanol demonstrates ether stability combined with alcohol reactivity [5] [23]. The ether linkage resists hydrolysis under neutral conditions while the hydroxyl group participates in typical alcohol reactions [5] [23]. Propane-1,3-diol exhibits enhanced alcohol reactivity due to dual hydroxyl functionality, enabling cross-linking reactions and polymer formation [17] [18].

| Table 2: Physical Properties | ||||

|---|---|---|---|---|

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index |

| 2-Aminopropan-1-ol | 1.2 | 159-160 | 0.961 | 1.447 |

| 2-Methoxyethanol | -85 | 124-125 | 0.965 | 1.403 |

| Propane-1,3-diol | -32 | 214.4 | 1.052 | 1.439 |

| Table 3: Functional Group Analysis | ||||

|---|---|---|---|---|

| Compound | Primary Functional Groups | Classification | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 2-Aminopropan-1-ol | Amino (-NH₂), Hydroxyl (-OH) | Amino alcohol | 3 (NH₂ + OH) | 2 (N + O) |

| 2-Methoxyethanol | Ether (-O-), Hydroxyl (-OH) | Glycol ether | 1 (OH) | 2 (two O atoms) |

| Propane-1,3-diol | Two Hydroxyl (-OH) groups | Diol (glycol) | 2 (two OH groups) | 2 (two O atoms) |

| Property | 2-Aminopropan-1-ol | 2-Methoxyethanol | Propane-1,3-diol |

|---|---|---|---|

| Molecular Weight | 75.11 g/mol [2] | 76.09 g/mol [5] | 76.09 g/mol [3] |

| Functional Groups | Amino alcohol | Ether alcohol | Diol |

| Hydrogen Bonding | NH₂ and OH groups | OH group | Two OH groups |

| Volatility | Moderate (VP: 0.373 mmHg) [26] | High (VP: 6.17 mmHg) [5] | Low (VP: 0.8 mmHg) [3] |

| Thermal Stability | Stable to 174°C [2] | Stable to 124°C [5] | Stable to 214°C [3] |

| Polarity | High (amino + hydroxyl) [14] | Moderate (ether + hydroxyl) [5] | High (dual hydroxyl) [16] |

Structure-Property Relationships:

The amino alcohol structure of 2-aminopropan-1-ol confers unique properties including chirality, moderate volatility, and selective solubility patterns [2] [14]. Its ability to act as both hydrogen bond donor and acceptor through amino and hydroxyl groups influences its physical characteristics [1].

The ether alcohol structure of 2-methoxyethanol provides balanced hydrophilic-lipophilic properties, resulting in broad solvent compatibility and moderate boiling point [5] [15]. The ether oxygen contributes to its unique odor profile and chemical reactivity [6].

The dual hydroxyl structure of propane-1,3-diol creates extensive hydrogen bonding networks, manifesting as high viscosity, elevated boiling point, and excellent water solubility [3] [13]. This structure makes it particularly suitable for applications requiring moisture retention and thermal stability [16].

Temperature Dependencies:

Density measurements show minimal temperature coefficients for all compounds within normal operating ranges [10] [12]. Viscosity exhibits strong temperature dependence, particularly for propane-1,3-diol where hydrogen bonding networks weaken with increasing temperature [13] [27].

Intermolecular Forces:

The ranking of intermolecular force strength follows: propane-1,3-diol > 2-aminopropan-1-ol > 2-methoxyethanol, directly correlating with boiling points, viscosities, and hydrogen bonding capabilities [3] [2] [5].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant